1,2,8,8A-tetrahydroindolizin-3(5H)-one
Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Derivative Formation:
- Huang et al. (2019) reported the synthesis of 1,2,3-triazole and 1H-1,2,3-benzotriazole-substituted 6,7-dihydroindolizin-8(5H)-one derivatives, which were synthesized using Selectfluor. The study focused on the structural characterization of these derivatives (Huang et al., 2019).
Cytotoxicity and Potential in Cancer Research:
- Kimball et al. (2007) constructed a library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one compounds and tested their cytotoxic properties against the HCT-116 colon cancer cell line. They identified a compound with significant cytotoxicity, suggesting potential for cancer treatment (Kimball et al., 2007).
Catalytic and Photolytic Reactions:
- Wang and Alper (1995) explored the catalytic and photolytic reactions of 5,6,7,8-tetrahydroindolizines with oxygen, producing 8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)indolizinones. This study contributes to the understanding of the chemical behavior of these compounds under different conditions (Wang & Alper, 1995).
Natural Product Synthesis and Biological Relevance:
- Cusumano et al. (2017) discussed the preparation of 2-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-ones and 2-hydroxy-6,7,8,8a-tetrahydroindolizin-3(5H)-ones from α-oxoesters and cyclic imines. Their work demonstrates the synthesis of natural products and biologically relevant scaffolds, highlighting the versatility of these compounds (Cusumano et al., 2017).
Potential in Drug Development:
- Kimball et al. (2008) prepared a library of heteroaromatic 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs and evaluated their cytotoxicity against the HCT-116 colon cancer cell line. This research provides insights into the structure-activity relationships of these compounds, which could be useful in drug development (Kimball et al., 2008).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and other safety-related issues.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, etc.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “1,2,8,8A-tetrahydroindolizin-3(5H)-one”. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2,5,8,8a-tetrahydro-1H-indolizin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVQIGJEZFTOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,8,8A-tetrahydroindolizin-3(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.